molecular formula C11H22ClN B1492402 3-(Cyclohexylmethyl)pyrrolidine hydrochloride CAS No. 2098129-56-5

3-(Cyclohexylmethyl)pyrrolidine hydrochloride

Cat. No. B1492402
CAS RN: 2098129-56-5
M. Wt: 203.75 g/mol
InChI Key: OXAFUXONMCXOSB-UHFFFAOYSA-N
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Description

Pyrrolidine is a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the specific compound. For example, the molecular formula of “3-(Cyclohexylmethyl)pyrrolidine hydrochloride” is C11H22ClN.

Scientific Research Applications

Synthesis and Reactivity

  • Pyrrolidines serve as significant heterocyclic organic compounds with applications in medicine, dyes, and agrochemicals. Their chemistry is essential for modern science. Studies have demonstrated efficient methods for synthesizing pyrrolidines, including cycloaddition reactions, highlighting their polar nature and proceeding under mild conditions to produce pyrrolidine derivatives with potential for various applications (Żmigrodzka et al., 2022).

Applications in Biological and Medicinal Research

  • Spiro[pyrrolidin-2,3′-oxindoles] synthesized via 1,3-dipolar cycloaddition reactions have been investigated for in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Some compounds displayed activities comparable to established drugs, indicating the potential of pyrrolidine derivatives in developing new therapeutic agents (Haddad et al., 2015).

Organocatalysis

  • Pyrrolidine-based catalysts have shown efficiency in asymmetric Michael addition reactions, indicating their utility in synthesizing chiral compounds. Such catalysts can facilitate the creation of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, demonstrating the role of pyrrolidine derivatives in organic synthesis and potentially in the synthesis of bioactive molecules (Singh et al., 2013).

Enantioselective Synthesis

  • The development of enantioselective cycloadditions of azomethine ylides, employing pyrrolidine scaffolds, highlights the significance of pyrrolidine derivatives in synthesizing complex molecules with multiple stereocenters. These methodologies are critical for producing compounds inspired by natural product scaffolds, demonstrating the versatility of pyrrolidine derivatives in chemistry and drug discovery (Narayan et al., 2014).

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which include 3-(cyclohexylmethyl)pyrrolidine hydrochloride, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have been shown to possess several important biological activities .

Mode of Action

The pyrrolidine ring, a common feature in this class of compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the biological profile of drug candidates can be influenced by the different stereoisomers and the spatial orientation of substituents .

Safety and Hazards

The safety and hazards of pyrrolidine derivatives can vary widely depending on the specific compound. For example, pyrrolidine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

3-(cyclohexylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAFUXONMCXOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylmethyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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